molecular formula C21H26N2O4 B2368419 (4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 17766-72-2

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2368419
CAS RN: 17766-72-2
M. Wt: 370.449
InChI Key: SVSCXRHSTDTESI-UHFFFAOYSA-N
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Description

“(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone” is a chemical compound . It has been studied for its potential metabolic benefits as a non-selective α-adrenoceptor antagonist .


Molecular Structure Analysis

The molecular structure of this compound has been investigated previously by means of the radioligand binding assay . The compound has a strong affinity for α1- adrenoceptors with K i = 95.5 ± 8.9 nM, and moderate affinity for α2-adrenoceptors K i = 511.6 ± 34.8 nM .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, and boiling point, are not explicitly mentioned in the available literature .

Scientific Research Applications

Therapeutic Potential and Pharmacological Applications

Piperazine derivatives, including the molecule , have been extensively researched for their broad therapeutic applications. A comprehensive patent review highlights the significant presence of the piperazine moiety in a variety of drugs utilized for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protector, anti-inflammatory, and imaging agent properties. This review illustrates the versatility of piperazine-based molecules in medicinal chemistry, emphasizing their role in central nervous system (CNS) agents, anticancer, and cardio-protective therapies, among others. Such compounds have shown potential due to the modifiable nature of the piperazine ring, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability underscores the piperazine scaffold's capacity as a flexible building block for drug discovery, aimed at designing novel therapeutics for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Development in Tuberculosis Treatment

Another notable application of piperazine derivatives is in the development of novel treatments for tuberculosis (TB). Macozinone, a piperazine-benzothiazinone compound, is undergoing clinical studies for its efficacy against TB. This compound targets decaprenylphosphoryl ribose oxidase (DprE1), a critical enzyme in the synthesis of arabinan polymers of the cell wall in Mycobacterium tuberculosis. The promising results from pilot clinical studies highlight the potential of piperazine derivatives in advancing TB drug regimens, indicating a strategic pathway for combating this infectious disease (Makarov & Mikušová, 2020).

Psychotic and Mood Disorder Treatments

Piperazine derivatives have also been employed in the treatment of psychotic and mood disorders. Lurasidone, a benzisothiazole derivative with a piperazine component, has been developed for the treatment of schizophrenia and bipolar depression. This novel antipsychotic demonstrates a unique pharmacodynamic profile with significant efficacy and tolerability for short-term treatment, highlighting the potential benefits of piperazine derivatives in managing major affective disorders without inducing significant weight gain, metabolic, or cardiac abnormalities (Pompili et al., 2018).

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-15-7-5-6-8-17(15)22-9-11-23(12-10-22)21(24)16-13-18(25-2)20(27-4)19(14-16)26-3/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSCXRHSTDTESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(o-Tolyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

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